

Comparison of gold, silver, and acid catalysts for propargyl alcohol rearrangement

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A Comparative Guide to Catalysts for Propargyl Alcohol Rearrangement: Gold, Silver, and Acid

The rearrangement of propargyl alcohols to α,β -unsaturated carbonyl compounds, a transformation known as the Meyer-Schuster rearrangement, is a fundamental reaction in organic synthesis. The choice of catalyst—gold, silver, or acid—profoundly influences the reaction's efficiency, selectivity, and substrate scope. This guide provides a detailed comparison of these catalytic systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic endeavors.

Performance Comparison of Catalysts

The selection of a catalyst for propargyl alcohol rearrangement hinges on factors such as desired product, substrate sensitivity, and reaction conditions. While traditional acid catalysis is effective, it often requires harsh conditions that can lead to side reactions. In contrast, gold and silver catalysts offer milder alternatives with distinct reactivity profiles.

Gold catalysts, particularly cationic gold(I) and gold(III) complexes, have emerged as highly efficient promoters of the Meyer-Schuster rearrangement.^{[1][2][3]} They are valued for their ability to activate the alkyne π -system under mild, often room temperature, conditions, leading to high yields and excellent stereoselectivity for the E-enone.^{[1][4]} Gold catalysts are generally tolerant of a wide range of functional groups, making them suitable for complex molecule synthesis.^[5]

Silver catalysts can also facilitate the rearrangement of propargyl alcohols.^[6] However, their utility is sometimes complicated by competing reaction pathways, such as propargylic substitution, especially with electron-rich substrates.^{[1][7]} In some instances, silver salts are used as co-catalysts with gold complexes, particularly to activate gold halide precursors by scavenging the halide.^[1]

Acid catalysts represent the classical approach to the Meyer-Schuster rearrangement.^[8] Strong Brønsted acids like sulfuric or acetic acid are traditionally used, often at elevated temperatures.^[9] These conditions can be detrimental to sensitive substrates and may promote the competing Rupe rearrangement, particularly with tertiary propargylic alcohols.^{[8][10]} More recently, milder Brønsted acids, such as phosphorus-containing acids, have been shown to be effective catalysts.^[9]

Quantitative Data Summary

The following tables summarize the performance of gold, silver, and acid catalysts in the rearrangement of various propargyl alcohols based on reported experimental data.

Table 1: Gold-Catalyzed Propargyl Alcohol Rearrangement^{[1][4][11]}

Catalyst	Substrate	Temp. (°C)	Time	Solvent	Yield (%)	E/Z Ratio	Reference
PPh ₃ AuNf ₂ (2 mol%)	Secondary Propargylic Alcohols	RT	-	Toluene	up to 99	High E-selectivity	^[1]
PPh ₃ AuNf ₂ (1-2 mol%)	Secondary & Tertiary Alcohols	RT	-	Toluene	Good to Excellent	High E-selectivity	^[4]
AuBr ₃ (5 mol%)	1,3-Diarylpropargyl Alcohol	RT	15 min	MeNO ₂	High	-	^[12]

Table 2: Silver-Catalyzed Propargyl Alcohol Rearrangement[6]

Catalyst	Substrate	Temp. (°C)	Time (h)	Solvent	Yield (%)	Reference
AgSbF ₆ (10 mol%)	Tertiary Propargyl Alcohols	70	2-4	1,2-DCE	70-92	[6]

Table 3: Acid-Catalyzed Propargyl Alcohol Rearrangement[9]

Catalyst (mol%)	Substrate	Temp. (°C)	Time (h)	Solvent	Yield (%)	E/Z Ratio	Reference
(OH)P(O)H ₂ (5-10)	Diarylic Propargyl Alcohols	90-110	18	Toluene	65-88	1:0 - 1:0.2	[9]
H ₃ PO ₄ (10)	1-(4-Methoxyphenyl)hept-2-yn-1-ol	90	24	Toluene	25	1:0.1	[9]
p-TsOH·H ₂ O (10)	1-(4-Methoxyphenyl)hept-2-yn-1-ol	90	24	Toluene	14	1:0.1	[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for each catalyst type.

Gold-Catalyzed Rearrangement Protocol

This procedure is adapted from a general method for the gold-catalyzed Meyer-Schuster rearrangement at room temperature.[4]

- To a solution of the propargyl alcohol (1.0 mmol) in toluene (5 mL) is added methanol (1.0 mmol, 1.0 equiv).
- The gold catalyst, $\text{PPh}_3\text{AuNTf}_2$ (0.02 mmol, 2 mol%), is then added to the stirred solution.
- The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).[2]
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired α,β -unsaturated ketone.

Silver-Catalyzed Rearrangement Protocol

This protocol is based on the silver-catalyzed Meyer-Schuster rearrangement of tertiary propargyl alcohols.[6]

- A mixture of the tertiary propargyl alcohol (0.264 mmol, 1 equiv.) and AgSbF_6 (0.0264 mmol, 10 mol%) in 1,2-dichloroethane (2 mL) is stirred at 70 °C under a nitrogen atmosphere.
- The progress of the reaction is monitored by TLC.
- After completion, the reaction mixture is cooled to room temperature, quenched with saturated aqueous NaHCO_3 solution, and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated in vacuo.
- The crude product is purified by column chromatography.

Acid-Catalyzed Rearrangement Protocol

The following procedure describes the Meyer-Schuster rearrangement using hypophosphorus acid.[9][13]

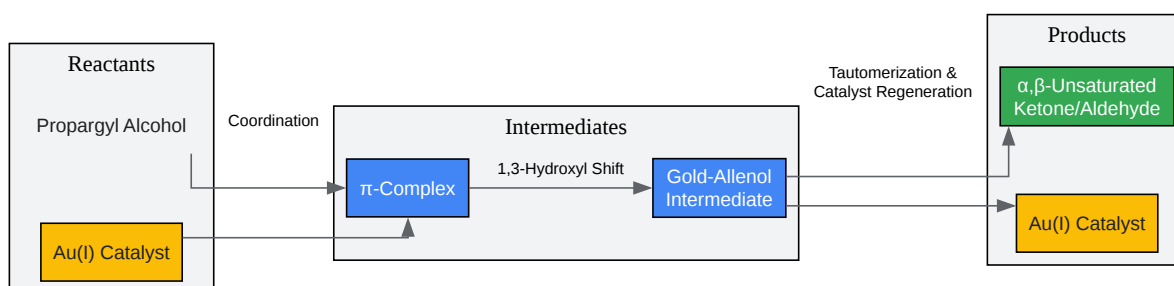
- The propargylic alcohol (1.0 mmol) is added to a solution of aqueous hypophosphorus acid (50 wt% aq. solution, 0.05-0.10 mmol, 5-10 mol%) in technical grade toluene (1.0 mL).
- The reaction mixture is stirred at 90–110 °C for 18 hours.
- After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The product can be further purified by column chromatography if necessary.

Reaction Mechanisms and Logical Workflows

The catalytic cycles and reaction pathways differ significantly between the catalyst types, which accounts for the observed differences in reactivity and selectivity.

Gold-Catalyzed Meyer-Schuster Rearrangement

Gold catalysts, being soft Lewis acids, activate the alkyne for nucleophilic attack. The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by an intramolecular 1,3-hydroxyl shift to form a gold-allenol intermediate, which then tautomerizes to the enone product.

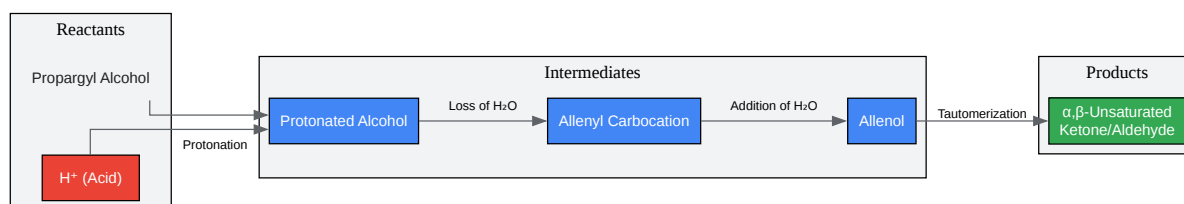


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Caption: Gold-catalyzed Meyer-Schuster rearrangement pathway.

Acid-Catalyzed Meyer-Schuster Rearrangement

The traditional acid-catalyzed mechanism proceeds through protonation of the hydroxyl group, followed by its departure as water to form a resonance-stabilized carbocation. A 1,3-shift of the hydroxyl group (as water) and subsequent tautomerization of the resulting allenol leads to the final product.

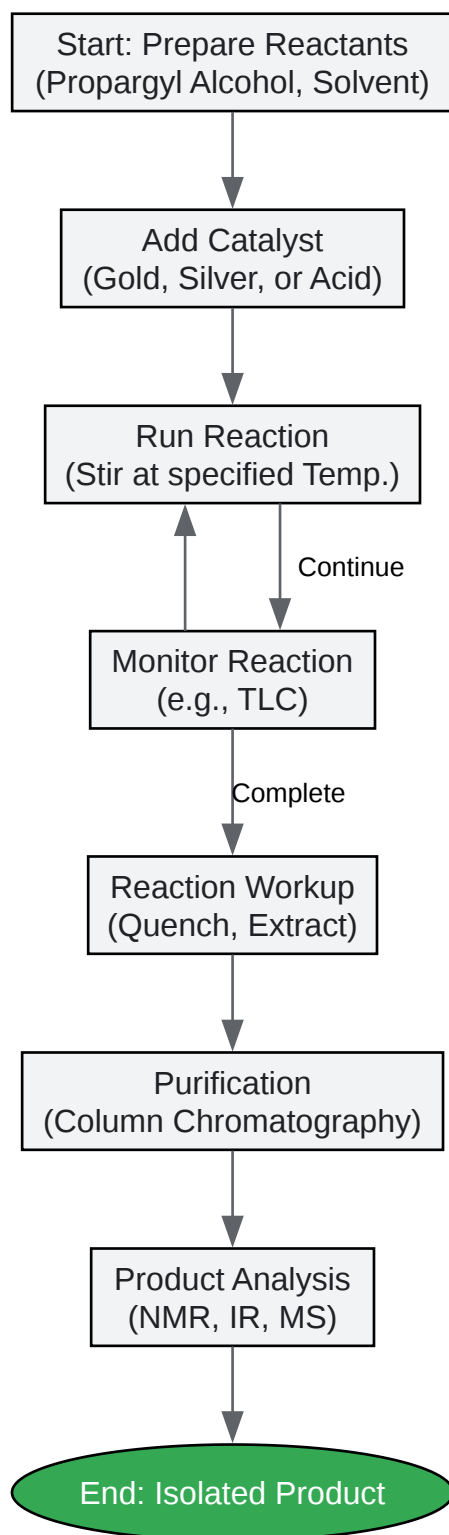


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Caption: Acid-catalyzed Meyer-Schuster rearrangement mechanism.

Experimental Workflow

The general workflow for conducting and analyzing the catalytic rearrangement of propargyl alcohols is outlined below.



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Caption: General experimental workflow for catalytic rearrangement.

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